molecular formula C12H13BrClNO2 B12088751 N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide

N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide

Cat. No.: B12088751
M. Wt: 318.59 g/mol
InChI Key: BCIFDUPLBJCJFQ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxane ring through a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with oxane-4-carboxamide under specific reaction conditions. The process may include steps such as halogenation, amidation, and cyclization. Common reagents used in the synthesis include tert-butyldimethylsilyl chloride, iron (III) chloride, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in the formation of new functionalized compounds.

Scientific Research Applications

N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromo-2-chlorophenyl)oxane-4-carboxamide: Similar structure but with different substitution pattern.

    N-(5-bromo-2-fluorophenyl)oxane-4-carboxamide: Contains a fluorine atom instead of chlorine.

    N-(5-bromo-2-chlorophenyl)oxane-4-carboxylate: Different functional group (carboxylate instead of carboxamide).

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide

InChI

InChI=1S/C12H13BrClNO2/c13-9-1-2-10(14)11(7-9)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16)

InChI Key

BCIFDUPLBJCJFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)NC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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